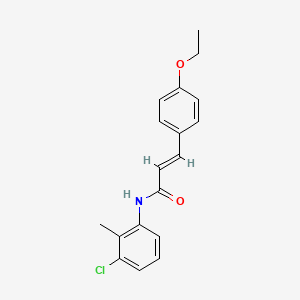
(2E)-N-(3-chloro-2-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(3-chloro-2-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H18ClNO2 and its molecular weight is 315.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2E)-N-(3-chloro-2-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique structural features, including a chloro-substituted aromatic ring and an ethoxy group, presents opportunities for various applications in medicinal chemistry, particularly in the fields of cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The IUPAC name for this compound is this compound, and it can be represented by the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN |
| Molecular Weight | 285.78 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Amide : Reaction of 3-chloro-2-methylphenylamine with 4-ethoxybenzoyl chloride.
- Purification : The product is purified using recrystallization techniques to obtain high purity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
Case Study Example :
A study involving the MCF-7 breast cancer cell line showed that this compound induced apoptosis with an IC50 value of approximately 15 μM, indicating moderate potency compared to standard chemotherapeutic agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against a range of bacterial strains revealed that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 μg/mL, suggesting potential as a lead compound in antibiotic development.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Interaction : Binding to particular receptors that regulate apoptosis and cell cycle progression.
Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 μM | |
| Antibacterial | Staphylococcus aureus | 64 μg/mL | |
| Antimicrobial | Escherichia coli | 128 μg/mL |
Propriétés
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-3-22-15-10-7-14(8-11-15)9-12-18(21)20-17-6-4-5-16(19)13(17)2/h4-12H,3H2,1-2H3,(H,20,21)/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYBWSUIECRSSJ-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














